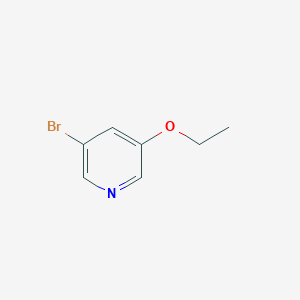

3-Bromo-5-ethoxypyridine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-bromo-5-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUMRYNAZSTXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485198 | |

| Record name | 3-Bromo-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-17-8 | |

| Record name | 3-Bromo-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Ethoxypyridine

Direct Bromination Strategies

Direct bromination aims to introduce a bromine atom onto an existing ethoxypyridine scaffold. The success of this approach is highly dependent on the directing effects of the substituents and the reactivity of the pyridine (B92270) ring.

Electrophilic Bromination of Ethoxypyridine Precursors

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic rings. However, the pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack compared to benzene. chemrxiv.org This reduced reactivity necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, to activate the brominating agent. chemrxiv.orglumenlearning.com

For a precursor like 3-ethoxypyridine, the ethoxy group is an ortho-, para-directing activator, while the pyridine nitrogen acts as a deactivating group and directs meta to itself. The positions ortho and para to the ethoxy group are C2, C4, and C6. The positions meta to the nitrogen are C3 and C5. Therefore, the directing effects are in conflict. In practice, direct bromination of substituted pyridines can often lead to a mixture of regioisomers, complicating purification. chemrxiv.org Common brominating agents for such reactions include N-bromosuccinimide (NBS) in acetonitrile (B52724) or bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). lumenlearning.comnih.gov

A potential, though less direct, strategy involves the N-oxide of the pyridine. The N-oxide function can activate the ring towards electrophilic substitution, particularly at the 3- and 5-positions. abertay.ac.uk Bromination of a pyridine N-oxide followed by deoxygenation could provide an alternative route.

Radical Bromination Approaches

Radical bromination is typically employed for the substitution of hydrogens on alkyl chains, particularly at allylic or benzylic positions, under UV light or with a radical initiator. byjus.comyoutube.com This mechanism involves the homolytic cleavage of the bromine molecule to form bromine radicals. byjus.com Applying radical bromination directly to the C-H bonds of the pyridine ring is not a standard or efficient method for synthesizing aryl bromides. The mechanism is not favorable for sp²-hybridized carbons of an aromatic system. Therefore, this approach is generally not considered a viable strategy for the synthesis of 3-Bromo-5-ethoxypyridine from an ethoxypyridine precursor.

Cross-Coupling and Substitution Reactions for C-Br Bond Formation

These methods involve forming either the C-Br or the C-O bond through substitution or catalyzed coupling reactions, often offering better regioselectivity compared to direct bromination.

Palladium-Catalyzed C-Br Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While most commonly used to form C-C, C-N, or C-O bonds using an aryl halide as a starting material, palladium catalysis can also be used to form C-Br bonds. nih.gov For instance, a precursor such as 5-ethoxypyridin-3-ylboronic acid could theoretically be coupled with a bromine source under palladium catalysis. However, this is a less common disconnection for this target molecule, as the synthesis of the required boronic acid precursor can be complex. The more conventional use of palladium catalysis in this context would be to use this compound as a substrate for further functionalization. unc.edu

Nucleophilic Aromatic Substitution (SNAr) Routes to Ethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a highly effective and widely documented method for synthesizing alkoxy-substituted pyridines. chemistrysteps.commasterorganicchemistry.com This strategy involves reacting a dihalogenated pyridine with an alkoxide nucleophile. The most common precursor for this compound via this route is 3,5-dibromopyridine (B18299).

The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com The ethoxide ion (EtO⁻), typically from sodium ethoxide, attacks one of the bromine-bearing carbons on the 3,5-dibromopyridine ring. This attack is possible because the electron-withdrawing nature of the pyridine nitrogen and the remaining bromine atom makes the ring susceptible to nucleophilic attack. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequently, a bromide ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. chemistrysteps.com This reaction is regioselective, as both the 3- and 5-positions are electronically similar and activated towards nucleophilic attack.

Derivatization from Related Halogenated Pyridines

This approach is one of the most practical and frequently employed for the synthesis of this compound. The strategy relies on the differential reactivity of halogen substituents on a polyhalogenated pyridine ring.

The reaction of 3,5-dibromopyridine with sodium ethoxide in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol (B145695) is a prime example. chemicalbook.comresearchgate.net The ethoxide selectively displaces one of the bromine atoms. Research has shown that similar reactions with sodium methoxide (B1231860) on 3,5-dibromopyridine proceed efficiently to yield 3-bromo-5-methoxypyridine (B189597), indicating the viability of this route for the ethoxy analogue. chemicalbook.com

Table 1: Synthesis of 3-Bromo-5-alkoxypyridines via SNAr

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | Sodium Ethoxide | Ethanol/DMF | Reflux | This compound | Good to High |

This table presents typical conditions and expected outcomes based on documented syntheses of analogous compounds.

Another potential derivatization route could start from an aminopyridine. For example, 3-amino-5-bromopyridine (B85033) could be synthesized and then converted to the target compound. The amino group could be transformed into a bromine via a Sandmeyer-type reaction, although this would lead back to 3,5-dibromopyridine. Alternatively, if one started with 3-amino-5-ethoxypyridine, a Sandmeyer reaction (diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst) could be used to replace the amino group with a bromine atom. heteroletters.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Ethoxypyridine |

| N-bromosuccinimide |

| Iron(III) bromide |

| 3,5-Dibromopyridine |

| Sodium ethoxide |

| N,N-Dimethylformamide |

| 3-Bromo-5-methoxypyridine |

| Sodium methoxide |

| 5-Ethoxypyridin-3-ylboronic acid |

| 3-Amino-5-bromopyridine |

| 3-Amino-5-ethoxypyridine |

| Sodium nitrite |

| Hydrobromic acid |

Transformation from 3,5-Dibromopyridine

One of the primary methods for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 3,5-Dibromopyridine. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the two electron-withdrawing bromine atoms, to facilitate the displacement of one of the bromide ions by an ethoxide nucleophile.

The reaction is typically carried out by treating 3,5-Dibromopyridine with sodium ethoxide in a suitable solvent. The ethoxide ion selectively displaces one of the bromine atoms, yielding this compound. The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side products. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed to ensure the solubility of the reactants and facilitate the substitution process. The reaction temperature is also a critical parameter that is carefully controlled to drive the reaction to completion while preventing degradation. This method is analogous to the well-documented synthesis of 3-Bromo-5-methoxypyridine, where sodium methoxide is used as the nucleophile. In that synthesis, 3,5-dibromopyridine is reacted with sodium methoxide in DMF at elevated temperatures (e.g., 70-90°C) for several hours to achieve good yields (62-73%). acs.org A similar protocol using sodium ethoxide provides a direct and efficient route to the target compound.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 3,5-Dibromopyridine | Sodium Ethoxide (NaOEt) | DMF | 70-90°C | 1-4 h | Moderate to High |

Note: Data is inferred from analogous reactions for 3-Bromo-5-methoxypyridine. acs.org

Conversion from 3-Bromo-5-hydroxypyridine (B18002)

An alternative and widely used synthetic strategy is the etherification of 3-Bromo-5-hydroxypyridine. This transformation is commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. nih.govtandfonline.com The reaction proceeds in two conceptual steps: first, the deprotonation of the hydroxyl group to form a more potent nucleophile, followed by its reaction with an ethylating agent.

In a typical procedure, 3-Bromo-5-hydroxypyridine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like DMF or tetrahydrofuran (B95107) (THF). The base abstracts the acidic proton from the hydroxyl group, generating the corresponding pyridinoxide anion. This anion then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), in an SN2 reaction. researchgate.net The displacement of the halide leaving group results in the formation of the desired ether, this compound. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and high purity of the product.

| Reactant | Base | Ethylating Agent | Solvent | Product |

| 3-Bromo-5-hydroxypyridine | Sodium Hydride (NaH) | Ethyl Iodide or Ethyl Bromide | DMF or THF | This compound |

Synthetic Routes from 3-Bromo-5-methoxypyridine

Synthesizing this compound from its methoxy (B1213986) analogue, 3-Bromo-5-methoxypyridine, involves a two-step process. The first step is the cleavage of the methyl ether to yield the corresponding 3-Bromo-5-hydroxypyridine intermediate, followed by a second step of ethylation.

The demethylation of pyridyl methyl ethers can be a challenging transformation that requires specific reagents to cleave the relatively stable aryl-ether bond. acs.org Reagents such as hydrobromic acid (HBr), boron tribromide (BBr₃), or pyridine hydrochloride are often used for this purpose. For instance, heating the methoxypyridine with a strong acid like HBr or with a Lewis acid like BBr₃ can effectively remove the methyl group to unmask the hydroxyl functionality.

Once 3-Bromo-5-hydroxypyridine is obtained, it can be converted to this compound using the Williamson ether synthesis as described in the previous section (2.3.2). This involves deprotonation with a base like sodium hydride followed by reaction with an ethyl halide. This two-step approach provides an indirect but viable pathway to the target molecule, particularly when 3-Bromo-5-methoxypyridine is a more readily available starting material.

Step 1: Demethylation

| Reactant | Reagent | Product |

| 3-Bromo-5-methoxypyridine | BBr₃ or HBr | 3-Bromo-5-hydroxypyridine |

Step 2: Ethylation (Williamson Ether Synthesis)

| Reactant | Reagent | Product |

| 3-Bromo-5-hydroxypyridine | NaH, then CH₃CH₂I | This compound |

Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound to minimize environmental impact. organic-chemistry.orgeiu.edu These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

For the nucleophilic aromatic substitution reactions described, a key area of improvement is the choice of solvent. Traditional polar aprotic solvents like DMF are effective but pose environmental and health concerns. Research has shown that greener alternatives such as polyethylene (B3416737) glycol (PEG) or even ethanol can be effective media for SNAr reactions on nitrogen-containing heterocycles. nih.govtandfonline.com

The use of microwave irradiation is another green technique that can significantly enhance the synthesis. tandfonline.com Microwave heating can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields and cleaner reactions by minimizing the formation of side products. This is particularly applicable to the SNAr reaction of 3,5-Dibromopyridine with sodium ethoxide. sci-hub.se

Furthermore, mechanochemistry, which involves conducting reactions by grinding solid reactants together with minimal or no solvent, is an emerging green methodology. researchgate.netrsc.orgnih.gov Applying mechanochemical techniques to the synthesis of pyridine derivatives could potentially eliminate the need for bulk solvents, thus reducing waste and energy consumption associated with solvent heating and purification.

By integrating these green chemistry approaches—such as utilizing safer solvents, microwave assistance, phase-transfer catalysis, or mechanochemical synthesis—the preparation of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 3 Bromo 5 Ethoxypyridine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 3-Bromo-5-ethoxypyridine serves as a competent coupling partner in several such reactions, primarily leveraging the reactivity of its carbon-bromine bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely employed method for the formation of biaryl structures. This compound has been successfully utilized as the halide partner in these reactions.

A general procedure for the Suzuki coupling of this compound involves its reaction with a boronic acid in the presence of a palladium catalyst and a base. For instance, the coupling with a substituted boronic acid can be achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a solvent system of dimethoxyethane (DME) and water. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. In a specific example, the reaction of this compound with a boronic acid derivative under these conditions yielded the desired biaryl product. google.comgoogle.com

Furthermore, this compound can be converted into its corresponding boronic ester, which can then participate in subsequent Suzuki-Miyaura couplings. This two-step approach expands the synthetic utility of the parent compound. The borylation of this compound can be accomplished by reacting it with 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) in the presence of a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) and a base like potassium acetate. googleapis.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Reference |

| This compound | Boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | DME/Water | Reflux, 3.5-16 h | 3-Aryl-5-ethoxypyridine | google.comgoogle.com |

| This compound | Bis(pinacolato)diboron | Pd(dppf)Cl2 | Potassium Acetate | Not specified | Not specified | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | googleapis.comgoogle.com |

Heck Coupling Reactions

While specific examples of Heck coupling reactions involving this compound are mentioned in the patent literature, detailed experimental conditions and research findings are not extensively publicly available. The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. A Korean patent mentions the possibility of a Heck reaction with this compound, but does not provide a specific example or procedure. google.com

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While the bromine atom in this compound is suitable for such transformations, specific documented examples with detailed research findings for this particular compound are not readily found in a survey of scientific literature. However, a reference on a chemical supplier's website suggests the bromine atom facilitates Sonogashira coupling for structural diversification.

Negishi Coupling

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. A Chinese patent indicates that this compound can undergo Negishi coupling, but does not provide specific experimental details for this substrate. google.com

Kumada-Tamao Coupling Polymerization

The Kumada-Tamao coupling utilizes a nickel or palladium catalyst to couple an organohalide with a Grignard reagent. There is currently no specific information available in the scientific literature regarding the use of this compound in Kumada-Tamao coupling polymerization reactions.

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, can be susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or under forcing conditions. However, for 3-halopyridines like this compound, direct nucleophilic substitution of the halogen is generally difficult without strong activation.

One documented example of a nucleophilic substitution reaction with this compound involves its reaction with piperidine (B6355638). This transformation was achieved using potassium hexamethyldisilazide (KHMDS) as a strong base, affording the aminated product in a 69% yield. epdf.pub This reaction likely proceeds through an elimination-addition mechanism involving a pyridyne intermediate, rather than a direct SNAr pathway.

Another study describes the preparation of 3-acetylamino-5-ethoxypyridine, which involves the interaction of this compound with ammonia (B1221849), followed by acetylation. researchgate.net This suggests that under certain conditions, direct amination is possible. Additionally, the synthesis of this compound itself involves a nucleophilic substitution of one of the bromine atoms in 3,5-dibromopyridine (B18299) with sodium ethoxide. epdf.pub

It is important to note that the N-oxide derivative of this compound shows different reactivity in nucleophilic substitution reactions. For instance, its reaction with amide ion in ammonia can proceed via both 2,3- and 3,4-dehydro (pyridyne) intermediates. doi.org

| Reactant 1 | Nucleophile | Base | Product | Yield | Reference |

| This compound | Piperidine | KHMDS | 3-(Piperidin-1-yl)-5-ethoxypyridine | 69% | epdf.pub |

| This compound | Ammonia | Not specified | 3-Amino-5-ethoxypyridine | Not specified | researchgate.net |

| 3,5-Dibromopyridine | Sodium ethoxide | Not applicable | This compound | Not specified | epdf.pub |

Amination Reactions

The amination of this compound represents a key transformation for introducing nitrogen-based functional groups onto the pyridine ring. These reactions are typically nucleophilic substitution processes where an amine displaces the bromide atom. The reactivity of the C-Br bond is influenced by the electronic properties of the pyridine ring and the position of the substituents.

Research into the amination of various bromoethoxypyridines has revealed insights into the reaction mechanisms. For instance, the amination of 2-bromo-5-ethoxypyridine (B1292489) with sodamide in liquid ammonia proceeds via a normal nucleophilic substitution to yield 2-amino-5-ethoxypyridine exclusively. journals.co.za This occurs despite the presence of a hydrogen atom ortho to the bromine, which could potentially lead to an elimination-addition reaction through a pyridyne intermediate. journals.co.za In contrast, amination of 3-bromo-2-ethoxypyridine (B180952) with potassium amide in liquid ammonia results in rearrangement, yielding primarily 4-amino-2-ethoxypyridine, which points to the formation of a 2-ethoxy-3,4-pyridyne intermediate. journals.co.za

For this compound, amination reactions can be accomplished using various methods, including Buchwald-Hartwig and Ullmann-Goldberg cross-coupling reactions, which are powerful tools for forming C-N bonds. researchgate.net These catalyzed reactions allow for the coupling of this compound with a wide range of primary and secondary amines under milder conditions than traditional methods.

Table 1: Amination Reaction Examples

| Amine Source | Catalyst/Reagent | Product | Mechanism |

|---|---|---|---|

| Ammonia | Sodium Amide (NaNH₂) | 3-Amino-5-ethoxypyridine | Nucleophilic Aromatic Substitution |

| Primary/Secondary Amine | Palladium Catalyst (e.g., Pd(OAc)₂) | N-substituted-5-ethoxypyridin-3-amine | Buchwald-Hartwig Cross-Coupling |

Hydrolysis and Alcoholysis of the Bromo Group

The displacement of the bromo group in this compound by oxygen nucleophiles, such as water (hydrolysis) or alcohols (alcoholysis), is a less common transformation compared to amination or carbon-carbon bond-forming reactions. Halogen atoms at the 3-position of the pyridine ring are generally less labile to nucleophilic displacement than those at the 2- or 4-positions. abertay.ac.uk

However, under specific conditions, these reactions can be induced. The synthesis of this compound itself is often achieved from 3,5-dibromopyridine by reacting it with sodium ethoxide. researchgate.netresearchgate.net This is a nucleophilic aromatic substitution where an ethoxy group displaces one of the bromine atoms, demonstrating the principle of alcoholysis.

Direct hydrolysis to form 3-ethoxy-5-hydroxypyridine (B103627) would require harsh conditions, such as high temperatures and pressures in the presence of a strong base, due to the relative inertness of the C-Br bond at the 3-position. More commonly, the introduction of a hydroxyl group is achieved indirectly, for example, via lithiation followed by reaction with an oxygen electrophile.

Lithiation and Subsequent Reactions

Lithiation, specifically halogen-lithium exchange, is a powerful and frequently employed method for functionalizing this compound. This reaction typically involves treating the substrate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). The bromine atom is exchanged for a lithium atom, generating a highly reactive organometallic intermediate, 3-lithio-5-ethoxypyridine. researchgate.netarkat-usa.org

This lithiated species serves as a potent nucleophile and can react with a wide array of electrophiles to introduce diverse functional groups at the 3-position of the pyridine ring. researchgate.net This two-step sequence provides a versatile route to variously substituted 5-ethoxypyridines that are not easily accessible through other means.

Table 2: Reactions of 3-Lithio-5-ethoxypyridine with Electrophiles

| Electrophile | Reagent Example | Product |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | (5-Ethoxypyridin-3-yl)(phenyl)methanol |

| Esters | Ethyl acetate | 1-(5-Ethoxypyridin-3-yl)ethan-1-one |

| Borates | Triisopropyl borate | (5-Ethoxypyridine)-3-boronic acid |

| Carbon Dioxide | CO₂ (gas) | 5-Ethoxynicotinic acid |

The stability of the lithiated intermediate is a critical factor; these reactions are conducted at cryogenic temperatures to prevent side reactions, such as decomposition or reaction with the solvent. nih.gov

Oxidation and Reduction Chemistry of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation. abertay.ac.uk Treatment with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), results in the formation of this compound N-oxide. The formation of the N-oxide modifies the electronic properties of the ring, making it more electron-deficient and altering the regioselectivity of subsequent reactions. For example, N-oxides of 3-substituted pyridines often direct nitration to the 4-position. researchgate.net

Reduction: The aromatic pyridine ring is resistant to reduction but can be hydrogenated under specific conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under hydrogen pressure can reduce the pyridine ring to a piperidine ring. This process, however, is often non-selective and may also lead to the hydrogenolysis (cleavage) of the C-Br bond. A complete reduction would yield 3-ethoxypiperidine.

Selective reduction to form dihydropyridines is also possible using reagents like sodium borohydride, although this is more common for pyridinium (B92312) salts. The reduction of simple pyridines with lithium aluminum hydride can form complexes containing both 1,2- and 1,4-dihydropyridines. abertay.ac.uk

Rearrangement Mechanisms involving this compound

Rearrangement reactions involving this compound are most likely to occur under conditions that promote the formation of highly reactive intermediates, such as pyridynes. These reactions typically involve the use of very strong bases, like potassium amide (KNH₂) in liquid ammonia. journals.co.za

While direct amination of this compound often proceeds via nucleophilic substitution, the potential for rearrangement exists. If a hydrogen atom is present ortho to the bromine (at the C-2 or C-4 position), the strong base can abstract this proton, leading to the elimination of HBr and the formation of a 5-ethoxy-2,3-pyridyne or 5-ethoxy-3,4-pyridyne intermediate. The subsequent nucleophilic addition of the amide ion (NH₂⁻) to the pyridyne can occur at either of the two triple-bonded carbons, leading to a mixture of products and, thus, a molecular rearrangement.

For this compound, deprotonation at C-4 would lead to a 5-ethoxy-3,4-pyridyne intermediate. Nucleophilic attack by an amide at C-3 would regenerate the starting substitution pattern (3-amino product), while attack at C-4 would result in the rearranged product, 4-amino-5-ethoxypyridine. The study of related isomers, such as 3-bromo-2-ethoxypyridine, confirms that such rearrangements via pyridyne intermediates are feasible and can lead to the formation of meta-substituted products. journals.co.za Other named rearrangement reactions like the Hofmann, Curtius, or Beckmann rearrangements are generally not directly applicable to this compound itself but rather to derivatives that contain the necessary functional groups (e.g., amides or oximes). byjus.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms.

The ¹H NMR spectrum of 3-Bromo-5-ethoxypyridine provides a clear fingerprint of the proton environments within the molecule. The spectrum displays distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethoxy group.

The aromatic region shows three distinct signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The proton at the C6 position typically appears as a doublet, coupled to the H4 proton. The C2 proton also presents as a doublet, coupled to the H4 proton, while the C4 proton appears as a triplet (or more accurately, a doublet of doublets) due to coupling with both H2 and H6 protons.

The ethoxy group gives rise to two signals in the aliphatic region: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The splitting pattern follows the n+1 rule, where the methylene protons are split by the three adjacent methyl protons, and the methyl protons are split by the two adjacent methylene protons.

Table 1: ¹H NMR Spectral Data for this compound (Data obtained in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | d | 1.8 | H-2 |

| 8.18 | d | 2.8 | H-6 |

| 7.39 | dd | 2.8, 1.8 | H-4 |

| 4.10 | q | 7.0 | -OCH₂- |

| 1.45 | t | 7.0 | -CH₃ |

| Source: Spectral Database for Organic Compounds (SDBS) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for each of the seven carbon atoms. The carbon atoms of the pyridine ring appear in the aromatic region (typically 110-160 ppm). The C-Br (C3) and C-O (C5) carbons are significantly influenced by the electronegativity of the attached heteroatoms. The remaining pyridine carbons (C2, C4, C6) can be assigned based on their electronic environment and by comparison with related structures. The two carbons of the ethoxy group appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound (Data obtained in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C-5 |

| 143.9 | C-2 |

| 138.8 | C-6 |

| 124.6 | C-4 |

| 118.9 | C-3 |

| 64.6 | -OCH₂- |

| 14.5 | -CH₃ |

| Source: Spectral Database for Organic Compounds (SDBS) |

While specific experimental 2D NMR data for this compound are not widely available in the surveyed literature, the expected correlations can be predicted.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. Key expected correlations would be between the H4 proton and both the H2 and H6 protons on the pyridine ring. Additionally, a strong correlation would be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the assignment of the quaternary carbons (C3 and C5). For instance, the H2 proton would show a correlation to C4 and C6, while the H4 proton would show correlations to C2, C6, and the quaternary carbons C3 and C5. The methylene protons of the ethoxy group would show a key correlation to the C5 carbon of the pyridine ring, confirming the point of attachment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.

C-O stretching: A strong, characteristic band for the aryl-alkyl ether C-O bond is expected in the 1250-1000 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3086 - 2878 | Medium | C-H (Aromatic & Aliphatic) stretch |

| 1574, 1553 | Strong | C=C / C=N (Pyridine ring) stretch |

| 1466, 1416 | Strong | Pyridine ring stretch |

| 1292, 1227 | Strong | C-O-C (Aryl-alkyl ether) asymmetric stretch |

| 1134, 1022 | Strong | C-O-C (Aryl-alkyl ether) symmetric stretch |

| 864, 795 | Strong | C-H out-of-plane bend |

| Source: Spectral Database for Organic Compounds (SDBS) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound, the mass spectrum shows a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, one at m/z 201 (for C₇H₈⁷⁹BrNO) and one at m/z 203 (for C₇H₈⁸¹BrNO).

Common fragmentation pathways for this molecule under electron ionization (EI) would involve the loss of the ethoxy group or cleavage within the ethyl chain. The loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would lead to a fragment at m/z 172/174. Subsequent loss of carbon monoxide (CO, 28 Da) is also a common fragmentation for pyridine-based structures.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 203 | 98 | [M+2]⁺ (with ⁸¹Br) |

| 201 | 100 | [M]⁺ (with ⁷⁹Br) |

| 174 | 35 | [M - C₂H₅ + H]⁺ (with ⁸¹Br) |

| 172 | 36 | [M - C₂H₅ + H]⁺ (with ⁷⁹Br) |

| 146 | 18 | [M - C₂H₅ + H - CO]⁺ (with ⁸¹Br) |

| 144 | 19 | [M - C₂H₅ + H - CO]⁺ (with ⁷⁹Br) |

| 93 | 24 | [M - Br - C₂H₄]⁺ |

| Source: Spectral Database for Organic Compounds (SDBS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

A search of the Cambridge Structural Database (CSD) and other published literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported to date. Therefore, no experimental data on its solid-state crystal structure is currently available. Such a study would be invaluable for confirming the planarity of the pyridine ring and determining the conformation of the ethoxy substituent relative to the ring, as well as characterizing any intermolecular interactions, such as halogen bonding or π-stacking, in the solid state.

Computational and Theoretical Studies

AIM (Atoms in Molecules) Analysis for Intermolecular Interactions

A specific Atoms in Molecules (AIM) analysis for 3-Bromo-5-ethoxypyridine is not available in the current scientific literature. However, the principles of this computational approach can be understood through its application to analogous structures, providing insight into the potential intermolecular interactions governing this compound.

A pertinent example is the theoretical investigation of 3-bromo-2-hydroxypyridine (B31989) , a structurally similar compound. nih.gov In this study, the Quantum Theory of Atoms in Molecules (QTAIM) was utilized to probe the intermolecular interactions within a dimer of the molecule. nih.gov This method is a powerful tool for identifying and characterizing chemical bonds, particularly non-covalent interactions, based on the topology of the electron density. nih.gov

In the computational analysis of the 3-bromo-2-hydroxypyridine dimer, a significant intermolecular hydrogen bond of the O–H···N type was identified, with a calculated bond length of 1.7163 Å. nih.gov The presence of this bond is crucial for the stabilization of the dimeric structure. nih.gov The interaction energy associated with the formation of this dimer was determined by calculating the difference between the total energy of the dimer and the sum of the energies of two isolated monomers. nih.gov The AIM2000 software was employed to carry out these calculations and elucidate the nature of the hydrogen bonding. nih.gov

Applications in Organic Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. srdorganics.com 3-Bromo-5-ethoxypyridine serves as a foundational building block for the construction of more complex, multi-ring heterocyclic systems. Its utility stems from the ability of the bromo-substituted pyridine (B92270) ring to undergo reactions that form new carbon-carbon and carbon-heteroatom bonds.

The primary route through which this compound functions as a building block is via palladium-catalyzed cross-coupling reactions. By reacting the bromine at the C3 position, chemists can fuse or append other heterocyclic rings to the pyridine scaffold. For instance, a Suzuki coupling reaction could be employed to link the pyridine to a boronic acid-substituted thiophene, furan, or indole, thereby creating a bi-heterocyclic structure. Similarly, Sonogashira or Heck couplings can introduce acetylenic or vinylic linkers, which can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. While the compound is a viable substrate for these transformations, specific, documented examples of its use to construct entirely new heterocyclic ring systems are not prevalent in the surveyed literature. Its principal application appears to be in the functionalization of the existing pyridine ring.

Precursor for Advanced Pyridine Derivatives

The term "advanced pyridine derivatives" refers to pyridine molecules that have been functionalized with complex substituents, often to tailor their biological activity or material properties. This compound is an excellent precursor for such derivatives due to the reactivity of the C-Br bond. researchgate.net Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the precise installation of diverse molecular fragments at the 3-position of the pyridine ring.

Key reactions include:

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl and hetero-biaryl compounds. researchgate.net

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the bromopyridine with an alkene. wikipedia.orgorganic-chemistry.org It is a key method for creating substituted vinylpyridines, which are valuable synthetic intermediates. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, creating an alkynylpyridine derivative. wikipedia.orglibretexts.org These products are important in materials science and as precursors for further transformations. organic-chemistry.org

These reactions transform the simple starting material into a diverse library of more complex molecules with tailored functionalities.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic Acid/Ester (R-B(OR)₂) | 3-Aryl/Vinyl-5-ethoxypyridine | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Synthesis of biaryl compounds, functionalized heterocycles. wikipedia.orgharvard.edu |

| Heck-Mizoroki Reaction | Alkene (R-CH=CH₂) | 3-Vinyl-5-ethoxypyridine derivative | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Formation of substituted alkenes, preparation of styrenic derivatives. wikipedia.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-5-ethoxypyridine | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Synthesis of conjugated enynes and arylalkynes for materials science. wikipedia.orgorganic-chemistry.org |

Synthesis of Polymeric Materials

Conjugated polymers that incorporate heterocyclic units like pyridine are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their unique electronic and photophysical properties. mdpi.comsigmaaldrich.com The synthesis of these materials often relies on polymerization methods that involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link monomeric units together. researchgate.net

In principle, this compound could serve as a monomer in such polymerizations. For example, it could be converted into a diboronic ester and then polymerized with a dihalo-aromatic comonomer. However, based on a review of available scientific literature, there are no specific research findings that document the use of this compound in the synthesis and development of light-emitting polymers.

Stereoselective Synthesis utilizing this compound

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This is of critical importance in the pharmaceutical industry, where different enantiomers or diastereomers of a drug can have vastly different biological activities. While substituted pyridines can be incorporated into chiral molecules, there is no information in the surveyed scientific literature to suggest that this compound itself has been utilized as a key component in directing or participating in stereoselective transformations.

Advanced Material Science Applications

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting technology that utilize thin films of organic compounds to generate light when an electric current is applied. The performance of an OLED device is heavily reliant on the molecular structure of the organic materials used in its emissive and charge-transporting layers. Pyridine (B92270) derivatives are often explored in OLED research due to their electron-deficient nature, which can be beneficial for electron transport materials. The presence of a bromine atom and an ethoxy group on the pyridine ring of 3-bromo-5-ethoxypyridine could theoretically be used to tune the electronic properties of a larger molecule, influencing its luminescence and charge-carrying capabilities. However, specific research incorporating this compound into OLEDs has not been reported.

Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. Molecules in a liquid crystal can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. The unique properties of liquid crystals allow them to be used in a wide variety of applications, most notably in electronic displays. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior. While many pyridine-containing compounds have been investigated for their liquid crystal properties, there is no available data to suggest that this compound itself exhibits liquid crystalline phases or has been used as a component in liquid crystal mixtures.

Advanced Functional Materials

The term "advanced functional materials" encompasses a broad range of materials designed to possess specific, often novel, physical or chemical properties. These materials are at the forefront of technological innovation and include polymers, ceramics, and composites with applications in electronics, energy, and medicine.

In the synthesis of advanced functional materials, this compound could potentially serve as a versatile building block. The bromo- functionality allows for a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are powerful tools for constructing complex organic molecules and polymers. The pyridine ring itself can impart specific electronic and structural features to a material. For instance, the nitrogen atom can act as a hydrogen bond acceptor, influencing the self-assembly and packing of molecules in the solid state. The ethoxy group can affect the solubility and processing characteristics of any resulting material. Despite these theoretical possibilities, there are no specific examples in the current body of scientific literature that describe the use of this compound in the creation of advanced functional materials.

Coordination Chemistry and Ligand Design

Coordination chemistry is the study of compounds consisting of a central metal atom or ion bonded to a surrounding array of molecules or ions, known as ligands. The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complex are dictated by the nature of the ligands. Pyridine and its derivatives are common ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions.

The compound this compound contains a nitrogen atom with a lone pair of electrons that could potentially coordinate to a metal center. The electronic properties of the pyridine ring, and thus its coordination behavior, can be modified by the presence of the bromo and ethoxy substituents. These groups can influence the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond. Furthermore, the bromo group could be retained in the final complex, potentially allowing for post-coordination modification, or it could be used as a reactive site to link the pyridine unit to a larger molecular framework before coordination. However, a review of the available chemical literature does not reveal any studies where this compound has been specifically employed as a ligand in the synthesis of coordination complexes.

Medicinal Chemistry and Pharmaceutical Research

Intermediate for Pharmaceutical Agents

3-Bromo-5-ethoxypyridine is a crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique structure, featuring a pyridine (B92270) core with strategically placed bromo and ethoxy groups, makes it a versatile intermediate for creating more complex molecules with therapeutic potential. The bromine atom at the 3-position serves as a key handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. The ethoxy group at the 5-position can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

The utility of halogenated pyridine derivatives as intermediates is well-established in the pharmaceutical industry. For instance, analogous compounds like 3-amino-5-bromo-2-methoxypyridine are instrumental in developing drugs for a range of conditions, including antimicrobial, neurological, and oncological disorders. nbinno.com This highlights the significance of the bromo-substituted pyridine scaffold in medicinal chemistry. The ability to modify the pyridine ring at multiple positions allows for the fine-tuning of a drug candidate's pharmacological profile.

The following table provides an overview of the key structural features of this compound that make it a valuable pharmaceutical intermediate:

| Structural Feature | Significance in Pharmaceutical Synthesis |

| Pyridine Core | A common scaffold in many FDA-approved drugs, known for its ability to engage in hydrogen bonding and other interactions with biological targets. |

| Bromine Atom | Acts as a versatile reactive site for introducing a wide range of molecular fragments through various cross-coupling reactions, enabling the synthesis of diverse compound libraries. |

| Ethoxy Group | Can modulate the physicochemical properties of the final compound, such as solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. |

Synthesis of Biologically Active Pyridine Derivatives

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds. This compound serves as a valuable starting material for the synthesis of a wide array of these pyridine derivatives. The reactivity of the bromine atom allows for its displacement or participation in coupling reactions to introduce various substituents, leading to compounds with diverse biological activities.

Research into pyridine derivatives has shown their potential in treating a multitude of diseases. The synthesis of novel pyridine-based compounds is a continuous effort in the search for more effective and safer therapeutics. The strategic functionalization of the pyridine ring, facilitated by intermediates like this compound, is a key strategy in this endeavor. For example, studies on other substituted pyridines have led to the development of agents with antimicrobial and anticancer properties. researchgate.netnih.gov

The general synthetic utility of this compound in creating biologically active derivatives is summarized in the table below:

| Reaction Type | Reagents/Conditions | Resulting Derivative Type | Potential Biological Activities |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl-substituted pyridines | Anticancer, Antiviral, Anti-inflammatory |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Alkynyl-substituted pyridines | Antiviral, Neuroprotective |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted pyridines | Kinase inhibitors, CNS agents |

| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl/Aryl-substituted pyridines | Various therapeutic targets |

Development of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the exploration of new chemical space. Intermediates like this compound provide a platform for the creation of innovative molecular structures that can interact with biological targets in new ways. The ability to readily modify the this compound core allows medicinal chemists to systematically explore structure-activity relationships (SAR), which is a critical step in optimizing a drug candidate's potency and selectivity.

The introduction of fluorine atoms into drug candidates, for example, is a common strategy to enhance metabolic stability and bioavailability. nbinno.com While this compound contains an ethoxy group, the principles of using halogenated pyridines as precursors for complex drug molecules remain the same. The bromine atom can be replaced with various other functional groups, including those containing fluorine, to improve the pharmacokinetic properties of a potential new drug. nbinno.com The versatility of such intermediates accelerates the drug development pipeline by enabling the rapid synthesis of a diverse range of analogues for biological screening. nbinno.com

Role in Drug Discovery and Development

In the broader context of drug discovery and development, this compound and similar chemical building blocks play a fundamental role. They are essential tools for medicinal chemists to design and synthesize new chemical entities with the potential to become life-saving medicines. The availability of a diverse array of intermediates is crucial for the efficient construction of compound libraries for high-throughput screening, which is often the first step in identifying a new drug lead.

The strategic importance of intermediates like this compound lies in their ability to streamline synthetic routes to complex target molecules. nbinno.com By providing a pre-functionalized core, they can significantly reduce the number of synthetic steps required to produce a final drug candidate, thereby saving time and resources in the lengthy and expensive drug development process. The bromine atom, in particular, is a valuable feature as it serves as a reliable point for chemical modification. nbinno.com The ability to perform late-stage functionalization on such intermediates allows for the rapid diversification of lead compounds, which is a key strategy in modern drug discovery.

Future Research Directions and Emerging Trends

Catalytic Asymmetric Synthesis involving 3-Bromo-5-ethoxypyridine

The development of chiral molecules is a cornerstone of modern medicinal chemistry, as enantiomers of a drug can exhibit vastly different pharmacological activities. While this compound is achiral, it serves as a valuable scaffold for the synthesis of chiral molecules. Future research is anticipated to focus on the development of catalytic asymmetric methods that incorporate this pyridine (B92270) derivative to produce enantiomerically enriched products.

A promising direction lies in the asymmetric functionalization of the pyridine ring. Although challenging, the enantioselective synthesis of 3-substituted piperidines from pyridine precursors has been demonstrated through methods like rhodium-catalyzed asymmetric reductive Heck reactions. snnu.edu.cn Applying such methodologies to this compound could yield a variety of chiral 3-aryl or 3-vinyl piperidines, which are prevalent motifs in pharmaceuticals. snnu.edu.cn The bromine and ethoxy groups on the pyridine ring can influence the electronic properties and steric environment, potentially offering unique selectivity and reactivity in these transformations.

Furthermore, catalytic asymmetric C-N cross-coupling has emerged as a powerful tool for creating chiral amines. nih.gov Future investigations could explore the desymmetrization of prochiral di-substituted pyridines derived from this compound. This could lead to the synthesis of boron-stereogenic compounds or other chiral products with applications in materials science and as fluorescent probes. nih.gov The development of novel chiral ligands and catalytic systems tailored for the specific electronic nature of the this compound scaffold will be crucial for the success of these endeavors.

Application in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a platform for creating complex, functional architectures. Pyridine-based ligands are widely used in this field due to the coordinating ability of the nitrogen atom and the potential for π-π stacking interactions. mdpi.com this compound, with its combination of a coordinating nitrogen, a bromine atom capable of halogen bonding, and an ethoxy group that can participate in hydrogen bonding, is a promising but currently underexplored building block in supramolecular chemistry.

Future research could explore the use of this compound in the design of metal-organic frameworks (MOFs) and coordination polymers. The directionality of the pyridine nitrogen and the potential for the bromine to act as a halogen bond donor could be exploited to control the self-assembly of intricate structures. mdpi.commdpi.com These materials could have applications in gas storage, catalysis, and sensing.

Moreover, the principles of crystal engineering could be applied to create novel solid-state structures based on this compound. mdpi.com By co-crystallizing it with other molecules, it may be possible to form inclusion compounds with specific host-guest properties, driven by a combination of hydrogen bonding, halogen bonding, and π-π stacking. rsc.org The study of these supramolecular assemblies could lead to the development of new materials with tailored optical or electronic properties.

Advanced Spectroscopic Techniques for In-situ Monitoring

The optimization of chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are invaluable for gaining these insights. spectroscopyonline.comyoutube.com Future research on the synthesis and applications of this compound will likely benefit from the integration of these process analytical technologies (PAT).

Techniques such as in-situ Infrared (IR), Raman, and fluorescence spectroscopy can be employed to monitor reactions involving this compound. spectroscopyonline.commdpi.com These methods can provide real-time data on the concentration of reactants, products, and intermediates, allowing for precise control over reaction conditions and leading to improved yields and purities. youtube.com For instance, monitoring the progress of a cross-coupling reaction involving the bromine atom of this compound could help in optimizing catalyst loading and reaction time.

Furthermore, these techniques can be instrumental in mechanistic studies. By identifying reaction intermediates, researchers can gain a better understanding of the reaction pathway, which can inform the design of more efficient synthetic routes. youtube.com The application of these advanced spectroscopic tools will be crucial for developing robust and scalable processes for the synthesis of derivatives of this compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and design of new molecules and synthetic routes. nih.govresearchgate.net The integration of these computational tools with the chemistry of this compound presents significant opportunities for future research.

AI and ML algorithms can be used to design novel derivatives of this compound with desired properties. By training models on large datasets of chemical structures and their associated activities, it is possible to predict the biological activity or material properties of virtual compounds. jetir.org This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

In addition to compound design, AI can assist in synthetic planning. Retrosynthesis algorithms can propose viable synthetic routes to complex molecules derived from this compound. nih.gov These tools can analyze vast reaction databases to identify the most efficient and cost-effective synthetic pathways. gcande.org As more reaction data becomes available, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool for chemists working with this and other important building blocks.

Expanding Biological Applications beyond Current Scope

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.govnih.gov While specific biological activities for this compound have not been extensively reported, its structural features suggest potential for development in various therapeutic areas. Future research should focus on a systematic exploration of its biological properties.

Given the prevalence of pyridine derivatives in drug discovery, this compound and its analogs could be screened against a diverse array of biological targets. researchgate.net The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of large and diverse chemical libraries for high-throughput screening. vcu.edu These libraries could be tested for activity in areas such as oncology, infectious diseases, and neuroscience.

Furthermore, the ethoxy group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical for drug development. nih.gov Future research could involve the synthesis of a series of analogs with varying alkoxy groups to establish structure-activity relationships (SAR) and optimize for drug-like properties. The exploration of novel biological targets for derivatives of this compound could lead to the discovery of new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-ethoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of ethoxypyridine precursors. For example, bromination of 3-ethoxy-5-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can yield the target compound . Optimization includes adjusting solvent polarity (e.g., CCl₄ or DMF), temperature (0–25°C), and stoichiometry to minimize side products like dibrominated species. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS is critical .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substitution patterns (e.g., chemical shifts for ethoxy protons at ~1.3 ppm and aromatic protons at ~6.5–8.5 ppm) .

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by GC, as seen in related bromopyridines) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z ≈ 202.04 for C₇H₈BrNO) .

Advanced Research Questions

Q. How does the ethoxy group influence the reactivity of this compound in cross-coupling reactions compared to other substituents?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the bromine at the 3-position is more reactive than chlorine or fluorine analogs due to better leaving-group ability. However, steric hindrance from the ethoxy group may reduce coupling efficiency compared to smaller substituents (e.g., methyl or hydrogen) .

Q. What strategies mitigate challenges in regioselective functionalization of this compound?

- Methodological Answer :

- Directed ortho-Metalation : Use directing groups (e.g., amides) to control functionalization at specific positions .

- Protection/Deprotection : Temporarily protect the ethoxy group with silylating agents (e.g., TMSCl) to prevent unwanted side reactions during bromine substitution .

- Catalyst Tuning : Employ palladium catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling reactions .

Q. How can researchers resolve discrepancies in reported yields for Suzuki-Miyaura couplings using this compound?

- Methodological Answer : Contradictions in yields often stem from variations in:

- Catalyst Systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos), which affect oxidative addition efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions compared to toluene .

- Base Selection : K₂CO₃ vs. Cs₂CO₃ can alter reaction kinetics due to differing basicity and solubility .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr) .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.